3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine
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Overview
Description
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a trifluoromethyl group and a tetrahydrotriazolopyridine ring system. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for larger-scale production, ensuring efficient and sustainable synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities.
Scientific Research Applications
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.
Biological Research: It is used in the study of cell signaling pathways and apoptosis, providing insights into cancer treatment mechanisms.
Pharmaceutical Development: The compound’s ability to inhibit specific kinases makes it a candidate for developing new anticancer drugs.
Material Sciences: Its unique structure and properties are explored for applications in material sciences, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine involves the inhibition of specific kinases, such as c-Met and VEGFR-2 . The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyridine core and exhibit various biological activities, including kinase inhibition.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also possess a triazole ring and are studied for their anticancer, antimicrobial, and anti-inflammatory activities.
Uniqueness
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature contributes to its potent biological activities and makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C7H9F3N4 |
---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine |
InChI |
InChI=1S/C7H9F3N4/c8-7(9,10)6-13-12-5-4(11)2-1-3-14(5)6/h4H,1-3,11H2 |
InChI Key |
QNMRNIYWGJIYDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NN=C(N2C1)C(F)(F)F)N |
Origin of Product |
United States |
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